molecular formula C25H25NO4 B11597583 3-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutan-1-amine

3-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutan-1-amine

Cat. No.: B11597583
M. Wt: 403.5 g/mol
InChI Key: UWNSISRMZOSORT-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutan-1-amine is a complex organic compound characterized by the presence of multiple aromatic rings and a primary amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutan-1-amine typically involves multi-step organic reactions. One common approach is the condensation of 1,3-benzodioxole derivatives with phenylbutanamine under controlled conditions. The reaction may require catalysts such as palladium or platinum and solvents like dichloromethane or toluene. The reaction temperature is usually maintained between 50°C to 100°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common. Post-reaction purification steps, such as recrystallization or chromatography, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides are used to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutan-1-amine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-benzodioxol-5-ylacetic acid
  • 1,3-benzodioxol-5-ylmethyl chloride
  • 1,3-benzodioxol-5-yl-2-aminopropane

Uniqueness

3-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutan-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its dual benzodioxole moieties and phenylbutanamine backbone make it a versatile compound for various applications.

Properties

Molecular Formula

C25H25NO4

Molecular Weight

403.5 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutan-1-amine

InChI

InChI=1S/C25H25NO4/c1-2-4-18(5-3-1)12-21(20-7-9-23-25(14-20)30-17-28-23)10-11-26-15-19-6-8-22-24(13-19)29-16-27-22/h1-9,13-14,21,26H,10-12,15-17H2

InChI Key

UWNSISRMZOSORT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCCC(CC3=CC=CC=C3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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